molecular formula C21H21N3O3 B2998295 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 705268-90-2

10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2998295
CAS No.: 705268-90-2
M. Wt: 363.417
InChI Key: JLWMXZXYDMMDTJ-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) at position 10, two methyl groups at position 14, and three nitrogen atoms within the fused ring system. The tricyclic framework resembles benzodiazepine-like structures, which are known for their pharmacological activity .

Key structural attributes:

  • Tricyclic core: A fused 15-membered ring system with bridgehead nitrogen atoms.
  • Substituents: The benzodioxole group introduces electron-rich aromatic character, while the dimethyl groups at position 14 may influence steric hindrance and conformational stability.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2)9-14-18(15(25)10-21)19(24-20-13(23-14)4-3-7-22-20)12-5-6-16-17(8-12)27-11-26-16/h3-8,19,23H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMXZXYDMMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the triazatricyclo framework, and the introduction of the tetraenone system. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde.

    Construction of Triazatricyclo Framework: This can be achieved through cycloaddition reactions, such as the Diels-Alder reaction, followed by ring-closing metathesis.

    Introduction of Tetraenone System: This step may involve the use of cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the necessary unsaturated bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Literature

The following compounds share tricyclic or benzodioxole-containing frameworks but differ in substituents and heteroatom placement:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features References
10-(2H-1,3-Benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one C₂₁H₂₀N₃O₃ 362.41 2H-1,3-benzodioxol-5-yl, 14,14-dimethyl Tricyclic core with triaza configuration; benzodioxole enhances π-π interactions -
2,10-Diaza-9-(3,5-dibromo-4-hydroxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),12,14-tetraen-7-one C₂₂H₂₂Br₂N₂O₂ 506.23 3,5-dibromo-4-hydroxyphenyl, 5,5,13-trimethyl Brominated aromatic group increases hydrophobicity and halogen bonding potential
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) C₁₈H₁₉NO₃S₂ 361.48 4-methoxyphenyl, dithia-aza configuration Tetracyclic system with sulfur atoms; methoxy group modulates electronic properties
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol C₃₃H₂₈O₈ 552.57 Multiple hydroxyl groups, benzodioxocin Extended chromeno-benzodioxocin system with stereochemical complexity

Key Comparative Insights

Electronic and Steric Effects
  • Benzodioxole vs. Brominated/Hydroxylated Aromatics : The benzodioxole group in the target compound provides electron-donating effects via its oxygen atoms, favoring π-π stacking interactions. In contrast, the brominated hydroxyphenyl group in enhances halogen bonding and lipophilicity, which could improve membrane permeability.
Hydrogen Bonding and Crystal Packing
  • The triaza configuration in the target compound enables multiple hydrogen-bonding sites, similar to the hydroxyl-rich analogue in . Such interactions are critical for crystal packing and solubility, as highlighted in studies using Etter’s graph set analysis .
  • The dithia-aza system in introduces sulfur-based hydrogen bonds, which are weaker than N–H···O/N interactions but may enhance metal chelation.
Conformational Dynamics
  • Ring puckering in tricyclic systems (e.g., the target compound and ) can be analyzed using Cremer-Pople coordinates . The dimethyl groups at position 14 likely restrict puckering modes, whereas the less-substituted compound in exhibits greater flexibility.

Methodological Considerations

  • Crystallographic Tools : Structural determinations of these compounds rely on software like SHELXL for refinement and ORTEP-3 for graphical representation .
  • dithia-aza systems .

Biological Activity

The compound 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic molecule known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • A benzodioxole moiety , which is often associated with various biological activities.
  • A triazatricyclo framework , contributing to its unique chemical reactivity.
  • A tetraenone system , which may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. The benzodioxole structure enhances the interaction with microbial cell membranes, leading to increased permeability and cell death. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance:

  • Case Study : A study on related benzodioxole derivatives showed a dose-dependent inhibition of tumor growth in xenograft models .

Neuropharmacological Effects

The compound's structural similarities to psychoactive agents suggest potential neuropharmacological effects. Some derivatives have been evaluated for their ability to act as entactogens—substances that enhance emotional connection and empathy without hallucinogenic effects.

  • Case Study : Human psychopharmacology studies indicated that N-methyl derivatives of benzodioxole compounds exhibited nonhallucinogenic psychoactive effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialCell membrane disruption
AnticancerApoptosis induction
NeuropharmacologicalReceptor modulation

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